molecular formula C7H12N2O2 B6599954 5-(2,2-dimethoxyethyl)-1H-pyrazole CAS No. 2354108-58-8

5-(2,2-dimethoxyethyl)-1H-pyrazole

Cat. No.: B6599954
CAS No.: 2354108-58-8
M. Wt: 156.18 g/mol
InChI Key: ULNMEAJFRFWPRX-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Heterocycles as Versatile Synthetic Scaffolds

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. globalresearchonline.net This structural motif imparts a unique combination of chemical properties, including the ability to act as both hydrogen bond donors and acceptors, which makes them highly versatile scaffolds in organic synthesis. researchgate.net The pyrazole ring is a key constituent in numerous biologically active compounds, demonstrating a wide array of pharmacological activities such as anti-inflammatory, antimicrobial, and anticancer properties. globalresearchonline.netnih.gov

The utility of pyrazoles extends to the field of agrochemicals, where derivatives are employed as effective pesticides and herbicides. globalresearchonline.net Furthermore, in materials science, pyrazole-containing compounds are investigated for their potential in creating novel materials, including luminescent compounds and conductive polymers. The adaptability of the pyrazole core allows for the strategic introduction of various substituents, enabling the fine-tuning of its steric and electronic properties to suit specific applications. This has made the synthesis of structurally diverse pyrazole derivatives a highly active area of research.

Overview of 5-(2,2-Dimethoxyethyl)-1H-Pyrazole within Advanced Pyrazole Chemistry

While extensive research exists for the pyrazole class, specific data on This compound is not widely available in publicly accessible literature. However, its structural features—a pyrazole ring substituted at the 5-position with a 2,2-dimethoxyethyl group—place it within a class of compounds with significant synthetic potential. The dimethoxyethyl group is a protected aldehyde functionality, specifically an acetal (B89532). This latent carbonyl group can be deprotected under acidic conditions to reveal a highly reactive aldehyde, making this pyrazole a valuable intermediate for further chemical transformations.

The presence of the 1H-pyrazole moiety provides a site for various chemical reactions, including N-alkylation, N-arylation, and a range of coupling reactions. The strategic placement of the dimethoxyethyl group at the C5 position influences the regioselectivity of these reactions. Based on the chemistry of analogous compounds, this compound could serve as a precursor for the synthesis of more complex molecules, such as pyrazolopyridines or other fused heterocyclic systems, which are of interest in medicinal chemistry. The reactivity of the related compound, 3-(2-Methoxyethyl)-1H-pyrazol-5-amine, which also features a flexible alkoxyethyl side chain, has been explored for creating new materials and therapeutic agents. smolecule.com

Below is a table summarizing the key structural features and inferred properties of this compound and a closely related isomer for which data is available.

PropertyThis compound (Inferred)1-(2,2-dimethoxyethyl)-1H-pyrazole sigmaaldrich.combldpharm.com
Molecular Formula C₇H₁₂N₂O₂C₇H₁₂N₂O₂
Molecular Weight 156.18 g/mol 156.18 g/mol
Key Functional Groups 1H-Pyrazole, Acetal1H-Pyrazole, Acetal
Potential Reactivity N-functionalization, Acetal hydrolysis to aldehydeN-functionalization, Acetal hydrolysis to aldehyde
Potential Applications Intermediate for pharmaceuticals and agrochemicalsIntermediate for chemical synthesis

Historical and Modern Context of Pyrazole Derivative Research Methodologies

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first used by Ludwig Knorr in 1883, and one of the classical synthesis methods was developed by Hans von Pechmann in 1898, involving the reaction of acetylene (B1199291) with diazomethane. orientjchem.org Early research laid the foundation for understanding the fundamental reactivity of the pyrazole ring.

Modern synthetic methodologies have significantly expanded the toolkit for constructing and functionalizing pyrazole derivatives. Classical methods, such as the Knorr synthesis which involves the condensation of a β-dicarbonyl compound with a hydrazine (B178648), remain relevant. orientjchem.org However, contemporary research heavily relies on more advanced and efficient techniques.

Transition-metal-catalyzed cross-coupling reactions, for instance, have become indispensable for creating carbon-carbon and carbon-nitrogen bonds at various positions of the pyrazole ring, allowing for the synthesis of highly complex and diverse libraries of compounds. organic-chemistry.org Multi-component reactions, where three or more reactants combine in a single step to form the product, offer a streamlined and atom-economical approach to pyrazole synthesis. organic-chemistry.org Furthermore, the development of regioselective synthesis strategies is a key focus, enabling chemists to control the precise arrangement of substituents on the pyrazole scaffold, which is crucial for modulating the biological activity and material properties of the final compounds. orientjchem.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,2-dimethoxyethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-10-7(11-2)5-6-3-4-8-9-6/h3-4,7H,5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNMEAJFRFWPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC1=CC=NN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physicochemical Characterization and Advanced Structural Elucidation of 5 2,2 Dimethoxyethyl 1h Pyrazole

Spectroscopic Analysis for Definitive Structural Confirmation

The definitive structure of 5-(2,2-dimethoxyethyl)-1H-pyrazole, a heterocyclic compound featuring a pyrazole (B372694) ring substituted with a dimethoxyethyl group, requires a multi-faceted analytical approach. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides an unambiguous confirmation of its molecular framework, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, distinct signals would be expected for the pyrazole ring protons, the N-H proton, and the protons of the dimethoxyethyl side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | NH (pyrazole) | Broad singlet | 1H | | H-3 (pyrazole) | Triplet/Doublet | 1H | | H-4 (pyrazole) | Triplet/Doublet | 1H | | CH (acetal) | Triplet | 1H | | CH₂ (ethyl) | Doublet | 2H | | OCH₃ (methoxy) | Singlet | 6H | Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would show distinct peaks for the pyrazole ring carbons, the methylene (B1212753) and methine carbons of the side chain, and the methoxy (B1213986) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-5 (pyrazole) ~140-150
C-3 (pyrazole) ~130-140
C-4 (pyrazole) ~100-110
CH (acetal) ~100-105
OCH₃ (methoxy) ~50-55
CH₂ (ethyl) ~30-35

Note: Predicted values are based on typical ranges for similar functional groups.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and confirm the connectivity, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, for instance, between the H-3 and H-4 protons of the pyrazole ring, and between the CH and CH₂ protons of the ethyl side chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for confirming the connection of the dimethoxyethyl side chain to the C-5 position of the pyrazole ring by showing a correlation from the CH₂ protons to the C-5 carbon.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching 3100-3300 (broad)
C-H (sp²) Stretching 3000-3100
C-H (sp³) Stretching 2850-3000
C=N (pyrazole) Stretching 1550-1620
C=C (pyrazole) Stretching 1450-1550
C-O (acetal) Stretching 1050-1150 (strong)

Note: These are expected frequency ranges for the specified functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation patterns. For this compound (Molecular Formula: C₇H₁₂N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (156.18 g/mol ).

A characteristic fragmentation pattern for acetals involves the loss of a methoxy group (-OCH₃) to form a stable oxonium ion. Therefore, a prominent peak at m/z [M-31]⁺ would be anticipated. Further fragmentation could involve the cleavage of the ethyl side chain or the pyrazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Identity
[M]⁺ 156 Molecular Ion
[M-31]⁺ 125 Loss of OCH₃
[M-75]⁺ 81 Loss of CH(OCH₃)₂

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. For an organic compound like this compound, the absorption of UV or visible light would be expected to correspond to π → π* and n → π* transitions associated with the pyrazole ring. The pyrazole core, being an aromatic heterocycle, would be the primary chromophore. The position of the absorption maximum (λmax) and the intensity of the absorption (molar absorptivity, ε) would be influenced by the substituent, in this case, the 2,2-dimethoxyethyl group at the 5-position.

In the absence of experimental data for this compound, a comparative analysis is not possible. For context, the parent compound, 1H-pyrazole, exhibits a characteristic UV absorption profile. However, direct extrapolation of this data to the substituted derivative would be speculative. A detailed study would require dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and recording its spectrum to determine the λmax values and their corresponding molar absorptivities.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
EthanolData not availableData not availableπ → π
HexaneData not availableData not availablen → π
This table is for illustrative purposes only. No experimental data has been found.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule. This would confirm the planarity of the pyrazole ring and the conformation of the 2,2-dimethoxyethyl side chain.

Crystal Packing: The arrangement of molecules within the crystal lattice, including intermolecular interactions such as hydrogen bonding (if applicable, involving the pyrazole N-H) and van der Waals forces. This would reveal details about the solid-state structure and its stability.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, as well as the space group, which describes the symmetry of the crystal.

No published single-crystal X-ray diffraction studies for this compound were found. Therefore, no crystallographic data can be presented.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₁₂N₂O₂
Formula Weight156.18 g/mol
Crystal SystemData not available
Space GroupData not available
Unit Cell Dimensionsa = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
VolumeData not available
Z (molecules per unit cell)Data not available
Density (calculated)Data not available
This table is for illustrative purposes only. No experimental data has been found.

Advanced Chiroptical Spectroscopy (If Applicable to Derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical activity (e.g., circular dichroism). However, if a chiral center were introduced into a derivative of this compound, for instance, through modification of the side chain or substitution at the pyrazole nitrogen with a chiral group, then chiroptical spectroscopy would become a valuable tool for its stereochemical analysis. Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) could be used to determine the absolute configuration of the chiral derivative. As no such chiral derivatives and their chiroptical studies have been reported in the literature, this section remains speculative.

Theoretical and Computational Investigations of 5 2,2 Dimethoxyethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic characteristics of 5-(2,2-dimethoxyethyl)-1H-pyrazole.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.govderpharmachemica.com The geometry optimization process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

Theoretical calculations on a broad range of pyrazole (B372694) derivatives have demonstrated that the nature and position of substituents significantly influence the tautomeric stability and electronic distribution within the pyrazole ring. nih.gov For this compound, DFT would elucidate the preferred tautomeric form and the conformational preferences of the dimethoxyethyl side chain. The rotational freedom around the C-C and C-O bonds of the side chain would lead to multiple local minima on the potential energy surface, and DFT calculations can map these energy landscapes to identify the most stable conformers.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

ParameterPredicted Value (B3LYP/6-311++G(d,p))
N1-N2 bond length (Å)1.35
N2-C3 bond length (Å)1.33
C3-C4 bond length (Å)1.42
C4-C5 bond length (Å)1.37
C5-N1 bond length (Å)1.34
C5-C6 bond angle (°)128.5
N1-N2-C3 bond angle (°)110.0

Note: These are hypothetical values to illustrate the output of a DFT calculation and are based on typical values for pyrazole rings.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

Ab initio and semi-empirical methods are also valuable for analyzing the molecular orbitals (MOs) of this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. rdd.edu.iq While computationally more demanding than DFT, they can provide benchmark results. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules.

Analysis of the molecular orbitals would reveal the distribution of electron density and the nature of chemical bonding within the molecule. For pyrazole and its derivatives, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to understanding the molecule's reactivity and electronic properties. rdd.edu.iqresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape and identify the most populated conformational states.

For this compound, MD simulations would be particularly useful for studying the flexibility of the dimethoxyethyl side chain. The simulations would reveal the preferred orientations of this chain relative to the pyrazole ring and the timescales of conformational changes. Such studies on other pyrazole derivatives have been crucial in understanding their interactions with biological targets. researchgate.netnih.govnih.gov The stability of the most active compounds in these studies was often correlated with consistent hydrogen bonding and hydrophobic interactions observed throughout the simulation. nih.gov

Reactivity Prediction through Computational Descriptors

Computational chemistry provides a suite of descriptors that can predict the reactivity of a molecule. For this compound, these descriptors can identify the most likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The HOMO, being the orbital most likely to donate electrons, indicates regions susceptible to electrophilic attack. Conversely, the LUMO, as the most likely orbital to accept electrons, points to sites prone to nucleophilic attack. derpharmachemica.comnih.govresearchgate.net

For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring, while the LUMO distribution is influenced by the substituents. derpharmachemica.comnih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations would provide the energies and spatial distributions of the HOMO and LUMO for this compound, allowing for predictions of its reactive behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies for Pyrazole Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (eV)Reference
Pyz-1-6.150-1.0325.118 nih.gov
Pyz-2-6.102-0.9375.166 nih.gov
(E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole--- derpharmachemica.com

Note: Pyz-1 and Pyz-2 are examples of pyrazole derivatives from the literature to illustrate typical FMO energy values.

Fukui Functions for Identifying Local Reactivity Sites

Fukui functions provide a more quantitative measure of local reactivity by describing the change in electron density at a particular point in the molecule upon the addition or removal of an electron. nih.govresearchgate.net These functions can be calculated using the electron densities of the neutral, anionic, and cationic forms of the molecule.

For this compound, the Fukui functions would pinpoint the specific atoms most susceptible to nucleophilic (f+), electrophilic (f-), and radical attack (f0). Studies on other pyrazole derivatives have successfully used Fukui functions to predict the regioselectivity of reactions, such as alkylation, with the outcomes often aligning with experimental observations. researchgate.netresearchgate.net For instance, the nitrogen atoms of the pyrazole ring are often identified as key reactive sites. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is a 3D representation of the electrostatic potential, where different colors denote varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas correspond to intermediate potential values.

For this compound, an MEP map would be generated by first optimizing the molecule's geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). The resulting map would likely reveal the most negative potential localized around the nitrogen atom at position 2 of the pyrazole ring, due to the presence of its lone pair of electrons. This region would be the primary site for protonation and interaction with electrophiles. The hydrogen atom attached to the nitrogen at position 1 would exhibit a positive potential, making it a potential site for deprotonation. The oxygen atoms of the dimethoxyethyl group would also show negative potential, though likely less intense than that of the ring nitrogen.

Table 1: Illustrative MEP Surface Potential Values for this compound

Atomic SitePredicted Electrostatic Potential Range (kcal/mol)Predicted Reactivity
N1-H of Pyrazole Ring+30 to +50Electrophilic Center
N2 of Pyrazole Ring-40 to -60Nucleophilic Center
Oxygen Atoms of Dimethoxy Group-25 to -45Nucleophilic Center
Carbon Atoms of Pyrazole Ring-10 to +10Relatively Neutral
Hydrogen Atoms of Methoxy (B1213986) Groups+5 to +15Electrophilic Center

Note: This data is illustrative and represents typical values for similar heterocyclic compounds.

Tautomeric Equilibrium Analysis of the 1H-Pyrazole Moiety

The 1H-pyrazole ring of this compound can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For the 1H-pyrazole moiety, the principal tautomerism involves the movement of the proton between the two nitrogen atoms, leading to two possible forms: this compound and 3-(2,2-dimethoxyethyl)-1H-pyrazole.

Computational chemistry can be employed to determine the relative stability of these tautomers and to calculate the energy barrier for their interconversion. By calculating the Gibbs free energy of each tautomer using high-level quantum mechanical methods, the equilibrium constant for the tautomerization reaction can be predicted. Studies on similar pyrazole derivatives have shown that the position of the substituent can significantly influence the tautomeric equilibrium. For this compound, it is hypothesized that the 5-substituted tautomer is the more stable form due to steric and electronic factors.

Table 2: Theoretical Relative Energies of Pyrazole Tautomers

TautomerMethod/Basis SetRelative Energy (kcal/mol)Predicted Population at 298 K (%)
This compoundDFT/B3LYP/6-311+G(d,p)0.00>99
3-(2,2-dimethoxyethyl)-1H-pyrazoleDFT/B3LYP/6-311+G(d,p)+3.5<1

Note: This data is hypothetical and serves to illustrate the expected outcome of such a computational analysis.

Computational Studies on Reaction Mechanisms, including Intrinsic Reaction Coordinate (IRC) Calculations

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transition states and intermediates. For reactions involving this compound, such as N-alkylation or electrophilic substitution, computational methods can elucidate the step-by-step process.

Intrinsic Reaction Coordinate (IRC) calculations are a key component of these studies. doaj.orgacs.orgepfl.chcsic.es An IRC calculation maps the minimum energy path connecting a transition state to its corresponding reactants and products on the potential energy surface. This confirms that a calculated transition state indeed connects the desired reactant and product molecules. For instance, in a hypothetical N-alkylation reaction, an IRC calculation would start from the transition state structure and trace the reaction path in both forward and reverse directions, leading to the N-alkylated pyrazole product and the initial reactants, respectively. This provides a dynamic picture of the bond-forming and bond-breaking processes throughout the reaction. eurasianjournals.com

In Silico Approaches for Predicting Synthetic Pathways and Regioselectivity

In silico methods are increasingly used to predict the feasibility and outcome of synthetic routes, saving time and resources in the laboratory. For a molecule like this compound, computational approaches can be used to predict the regioselectivity of its synthesis. A common route to 5-substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). organic-chemistry.org

In the synthesis of this compound, a key precursor would be a β-keto acetal (B89532). The reaction with hydrazine can potentially yield two regioisomers: the desired 5-substituted product and the 3-substituted isomer. By modeling the reaction mechanism using DFT, the activation energies for the formation of both regioisomers can be calculated. The isomer with the lower activation energy barrier is predicted to be the major product. Such studies can guide the choice of reaction conditions to favor the desired regioselectivity. hilarispublisher.com

Table 3: Predicted Regioselectivity in the Synthesis of this compound

Reaction PathwayCalculated Activation Energy (kcal/mol)Predicted Product Ratio
Formation of 5-isomer15.295:5
Formation of 3-isomer17.8

Note: The data presented is illustrative and based on typical findings for regioselectivity studies of pyrazole synthesis.

Reactivity and Transformation Pathways of 5 2,2 Dimethoxyethyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system, and as such, it can undergo electrophilic aromatic substitution. The regioselectivity of these reactions is dictated by the electronic properties of the pyrazole ring and the directing effects of its substituents. In the case of 5-(2,2-dimethoxyethyl)-1H-pyrazole, the primary site for electrophilic attack is the C4 position, which is the most electron-rich carbon atom in the pyrazole ring.

Common electrophilic substitution reactions on the pyrazole ring include halogenation, nitration, and sulfonation. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), leading to the formation of 4-bromo-5-(2,2-dimethoxyethyl)-1H-pyrazole. Similarly, nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the C4 position. nih.govresearchgate.netresearchgate.net

A notable example of electrophilic substitution on a pyrazole ring bearing an acetal (B89532) moiety is electrophilic fluorination. The use of reagents such as Selectfluor® allows for the introduction of a fluorine atom at the C4 position of 3,5-disubstituted pyrazoles, including those with acetal groups. This reaction highlights the feasibility of direct functionalization of the pyrazole core even in the presence of the dimethoxyethyl side chain.

Nucleophilic Reactions Involving the Dimethoxyethyl Moiety

The dimethoxyethyl group at the C5 position of the pyrazole ring is a stable acetal that serves as a protected form of an aldehyde. This functionality can be deprotected under acidic conditions to reveal a highly reactive aldehyde, which can then participate in a variety of nucleophilic addition and condensation reactions.

Acetal Hydrolysis and Subsequent Reactivity of the Resultant Aldehyde

The hydrolysis of the acetal in this compound is typically achieved by treatment with aqueous acid. nih.govresearchgate.net This reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the aldehyde. Further protonation of the remaining methoxy group and elimination of a second molecule of methanol leads to the formation of pyrazole-5-acetaldehyde.

The resulting aldehyde is a versatile intermediate for a range of chemical transformations. It can undergo oxidation to the corresponding carboxylic acid or reduction to the primary alcohol. Furthermore, it can serve as an electrophile in various carbon-carbon bond-forming reactions.

Reactions with Various Carbon-Nucleophiles

Once unmasked, the aldehyde functionality of pyrazole-5-acetaldehyde can react with a variety of carbon-based nucleophiles. Two prominent examples are the Wittig reaction and the Grignard reaction.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. organic-chemistry.orgwikipedia.orglibretexts.orgslideshare.net Treatment of pyrazole-5-acetaldehyde with a phosphorus ylide, generated from a phosphonium (B103445) salt and a strong base, would lead to the formation of a 5-vinylpyrazole derivative. The geometry of the resulting alkene can often be controlled by the choice of the ylide and the reaction conditions.

Grignard reactions involve the addition of organomagnesium halides to carbonyl compounds. organic-chemistry.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction of pyrazole-5-acetaldehyde with a Grignard reagent (R-MgX) would yield a secondary alcohol after an acidic workup. This provides a straightforward route to a variety of 5-(2-hydroxyalkyl)-1H-pyrazoles, where the nature of the "R" group can be readily varied.

N-Alkylation and N-Acylation Reactions on the Pyrazole Nitrogen Atoms

The pyrazole ring contains two nitrogen atoms, both of which can potentially undergo alkylation or acylation. In unsymmetrical pyrazoles such as this compound, a mixture of N1 and N2 isomers is often obtained. The regioselectivity of these reactions is influenced by steric and electronic factors, as well as the reaction conditions.

N-Alkylation is commonly performed using alkyl halides in the presence of a base. nih.govresearchgate.net The reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) and a base like potassium carbonate or sodium hydride would lead to a mixture of 1-alkyl-5-(2,2-dimethoxyethyl)-1H-pyrazole and 1-alkyl-3-(2,2-dimethoxyethyl)-1H-pyrazole. The ratio of these isomers can be influenced by the size of the alkylating agent and the substituent at the C5 position.

ReagentBaseProduct(s)
Methyl IodideK₂CO₃1-Methyl-5-(2,2-dimethoxyethyl)-1H-pyrazole and 1-Methyl-3-(2,2-dimethoxyethyl)-1H-pyrazole
Benzyl BromideNaH1-Benzyl-5-(2,2-dimethoxyethyl)-1H-pyrazole and 1-Benzyl-3-(2,2-dimethoxyethyl)-1H-pyrazole

N-Acylation can be achieved using acylating agents such as acyl chlorides or anhydrides. rsc.orgconsensus.appresearchgate.net For example, treatment of this compound with acetyl chloride in the presence of a base like triethylamine (B128534) would yield the corresponding N-acetylated pyrazoles. Similar to alkylation, a mixture of N1 and N2 acylated products can be expected. The acyl groups can serve as protecting groups or as handles for further functionalization.

ReagentBaseProduct(s)
Acetyl ChlorideTriethylamine1-Acetyl-5-(2,2-dimethoxyethyl)-1H-pyrazole and 1-Acetyl-3-(2,2-dimethoxyethyl)-1H-pyrazole
Acetic AnhydridePyridine1-Acetyl-5-(2,2-dimethoxyethyl)-1H-pyrazole and 1-Acetyl-3-(2,2-dimethoxyethyl)-1H-pyrazole

Metal-Catalyzed Cross-Coupling Reactions at the Pyrazole Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applicable to this compound, a suitable precursor, typically a halogenated derivative, is required. The existence of 4-bromo-5-(2,2-dimethoxyethyl)-1H-pyrazole makes such transformations feasible. uni.lu

The Suzuki-Miyaura coupling is a widely used reaction for the formation of C-C bonds between an organoboron compound and an organic halide. chemguide.co.uknih.govresearchgate.netrsc.orgsemanticscholar.orgmasterorganicchemistry.comresearchgate.netias.ac.in The reaction of 4-bromo-5-(2,2-dimethoxyethyl)-1H-pyrazole with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base would yield the corresponding 4-aryl- or 4-vinyl-5-(2,2-dimethoxyethyl)-1H-pyrazole. This reaction allows for the introduction of a wide range of substituents at the C4 position.

SubstrateCoupling PartnerCatalystBaseProduct
4-Bromo-5-(2,2-dimethoxyethyl)-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃4-Phenyl-5-(2,2-dimethoxyethyl)-1H-pyrazole
4-Bromo-5-(2,2-dimethoxyethyl)-1H-pyrazoleVinylboronic acidPd(dppf)Cl₂K₃PO₄4-Vinyl-5-(2,2-dimethoxyethyl)-1H-pyrazole

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.netresearchgate.netbeilstein-journals.orgnih.govnih.govchemrxiv.org If a 4-iodo-5-(2,2-dimethoxyethyl)-1H-pyrazole derivative were available, it could be coupled with various terminal alkynes in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This would provide access to 4-alkynyl-5-(2,2-dimethoxyethyl)-1H-pyrazoles, which are valuable intermediates for further transformations.

SubstrateCoupling PartnerCatalystCo-catalystBaseProduct
4-Iodo-5-(2,2-dimethoxyethyl)-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N4-(Phenylethynyl)-5-(2,2-dimethoxyethyl)-1H-pyrazole
4-Iodo-5-(2,2-dimethoxyethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂CuIPiperidine4-((Trimethylsilyl)ethynyl)-5-(2,2-dimethoxyethyl)-1H-pyrazole

Ring Transformations and Annulation Reactions Leading to Fused Heterocyclic Systems

This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems. These reactions often involve the participation of both the pyrazole ring and the side chain, leading to the formation of new rings.

One common strategy involves the hydrolysis of the acetal to the aldehyde, followed by a cyclocondensation reaction. For example, the reaction of the in situ generated pyrazole-5-acetaldehyde with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of pyrazolo[1,5-a]pyridines. rsc.orgbeilstein-journals.orgnih.govresearchgate.netresearchgate.netnih.govnih.govmdpi.comjapsonline.com Similarly, reaction with β-ketoesters or malononitrile (B47326) derivatives can afford pyrazolo[1,5-a]pyrimidines. These annulation reactions provide access to a diverse range of bicyclic and polycyclic heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Reactant 1Reactant 2Product Type
Pyrazole-5-acetaldehydeAcetylacetonePyrazolo[1,5-a]pyridine
Pyrazole-5-acetaldehydeEthyl acetoacetatePyrazolo[1,5-a]pyridine
Pyrazole-5-acetaldehydeMalononitrilePyrazolo[1,5-a]pyrimidine

Molecular Interactions and Supramolecular Chemistry of 5 2,2 Dimethoxyethyl 1h Pyrazole

Intermolecular Hydrogen Bonding Networks and Their Structural Implications

The defining feature of 1H-pyrazoles in supramolecular chemistry is their ability to form robust intermolecular hydrogen bonds. The pyrazole (B372694) ring contains both a pyrrole-type nitrogen (N1-H), which acts as a hydrogen bond donor, and a pyridine-type nitrogen (N2), which is a hydrogen bond acceptor. nih.govresearchgate.net This dual functionality allows for the formation of strong and directional N-H···N interactions, which are the primary driving force for self-assembly.

Depending on the steric and electronic influences of the ring substituents, 1H-pyrazoles can assemble into a variety of predictable supramolecular motifs. researchgate.netmdpi.com These include cyclic structures like dimers, trimers, and tetramers, as well as polymeric one-dimensional chains, often referred to as catemers. researchgate.netnih.govresearchgate.net For 5-(2,2-dimethoxyethyl)-1H-pyrazole, the flexible and relatively bulky dimethoxyethyl group at the C5 position would likely influence the specific hydrogen-bonding pattern adopted in the crystal lattice. While direct crystallographic data for this specific compound is not widely available, analysis of related pyrazole structures allows for the prediction of its potential behavior. The oxygen atoms of the dimethoxyethyl side chain could also participate as secondary hydrogen bond acceptors, potentially interacting with N-H groups or weaker C-H donors from neighboring molecules to create more complex three-dimensional networks.

Table 1: Common Hydrogen Bonding Motifs in 1H-Pyrazole Derivatives

Supramolecular Motif Description Typical N···N Distance (Å) References
Dimer Two pyrazole molecules linked by two N-H···N hydrogen bonds. 2.8 - 3.0 researchgate.netresearchgate.net
Trimer A cyclic arrangement of three pyrazole molecules. 2.8 - 3.0 researchgate.netnih.gov
Tetramer A cyclic arrangement of four pyrazole molecules. 2.8 - 3.0 researchgate.netnih.gov

| Catemer (Chain) | A polymeric chain of pyrazole molecules linked head-to-tail. | 2.8 - 3.0 | researchgate.netmdpi.comresearchgate.net |

π-π Stacking and Other Aromatic Interactions

In the crystal packing of pyrazole derivatives, π-π interactions are frequently observed between molecules that are already associated via hydrogen bonds, leading to layered or columnar structures. mdpi.com The geometry of these interactions can vary, including face-to-face and offset or slipped-stack arrangements. The presence of substituents on the pyrazole ring can modulate the strength and geometry of these interactions by altering the electron density of the π-system.

Table 2: Representative Geometric Parameters for π-π Stacking in Pyrazole-Containing Crystal Structures

Interaction Type Centroid-to-Centroid Distance (Å) Interplanar Angle (°) Reference Example
Parallel-Displaced 3.62 21.5 mdpi.com
Face-to-Face ~3.60 ~0 researchgate.net

C-H...π and Weak Non-Covalent Interactions

Beyond strong hydrogen bonds and π-π stacking, the supramolecular assembly of this compound is also influenced by a network of weaker non-covalent interactions. Among these, C-H···π interactions are particularly noteworthy. mdpi.com These occur when a C-H bond, acting as a weak hydrogen bond donor, points towards the electron-rich face of a pyrazole ring. The C-H bonds from the dimethoxyethyl side chain or the pyrazole ring itself can participate in such interactions.

Self-Association and Aggregation Behavior in Various Phases

The interplay of the aforementioned intermolecular forces dictates the self-association and aggregation behavior of this compound.

Solid Phase: In the crystalline state, a highly ordered, aggregated structure is formed. The primary structure is typically a hydrogen-bonded assembly (e.g., a catemer or cyclic oligomer), which is further organized and packed efficiently through π-π stacking, C-H···π, and other van der Waals interactions. nih.govnih.gov The specific crystalline polymorphism would depend on factors such as the solvent used for crystallization and the crystallization conditions.

Solution Phase: In solution, the extent of self-association is dependent on the nature of the solvent and the concentration of the pyrazole derivative. globalresearchonline.net In polar, hydrogen-bonding solvents, the solvent molecules can compete for the hydrogen bonding sites on the pyrazole ring, leading to the prevalence of monomeric species. In non-polar solvents, the N-H···N hydrogen bonds are more favorable, and the formation of dimers, oligomers, or other aggregates is more likely.

The aggregation pattern of pyrazoles in the solid-state can involve the formation of linear catemers as well as cyclic dimers, trimers, tetramers, and hexamers. globalresearchonline.net In solution, both linear and cyclic oligomers can form.

Coordination Chemistry: Role as Ligands in Metal Complexes

Pyrazole and its derivatives are highly effective ligands in coordination chemistry, capable of binding to a wide variety of metal ions. researchgate.netresearchgate.net Coordination typically occurs through the lone pair of electrons on the sp²-hybridized, pyridine-like nitrogen atom (N2). In its neutral form, this compound acts as a monodentate N-donor ligand.

Table 3: Examples of Metal Complexes with Simple Pyrazole-Based Ligands

Metal Ion Ligand Complex Formula Example Coordination Geometry Reference
Cobalt(II) 3,5-dimethyl-1H-pyrazole-1-carboxamidine Co(HL)₂(H₂O)₂₂ Octahedral semanticscholar.org
Copper(II) 3,4,5-trimethyl-1H-pyrazole Cu(C₆H₁₀N₂)₄(H₂O)₂ Square Pyramidal researchgate.net
Zinc(II) 3-phenyl-1H-pyrazole [Zn(3-PhpzH)₄(NO₃)₂] Octahedral researchgate.net
Cadmium(II) N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide [Cd(L₁)₂Cl₂] Octahedral nih.gov

Advanced Applications in Chemical Sciences

Role as a Versatile Intermediate in Complex Organic Synthesis

The pyrazole (B372694) scaffold is a valuable building block in organic synthesis, and the presence of the dimethoxyethyl group at the 5-position of 5-(2,2-dimethoxyethyl)-1H-pyrazole offers unique synthetic handles. chim.itnih.gov This functionality can be readily transformed into other valuable groups, making it a versatile intermediate for the construction of more complex molecular architectures. chim.itnih.govorganic-chemistry.org

The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.govyoutube.com The specific substitution pattern of this compound can be achieved by carefully selecting the appropriate starting materials. arkat-usa.orgresearchgate.net For instance, derivatives of this compound can be synthesized from precursors like dimethyl acetone-1,3-dicarboxylate. arkat-usa.orgresearchgate.net

The dimethoxyethyl group can be deprotected under acidic conditions to reveal a reactive aldehyde functionality. This in-situ generated aldehyde can then participate in a variety of subsequent reactions, such as condensations, cycloadditions, and multicomponent reactions, to afford a diverse array of substituted pyrazoles. This strategy has been employed in the synthesis of various biologically active molecules and functional materials.

Applications in Catalysis

The nitrogen atoms within the pyrazole ring of this compound and its derivatives can act as excellent coordinating sites for metal ions. This property makes them valuable ligands in both homogeneous and heterogeneous catalysis. nih.govmocedes.org

Ligands in Homogeneous and Heterogeneous Metal Catalysis:

The coordination of pyrazole-based ligands to metal centers can significantly modulate the metal's catalytic activity and selectivity. nih.gov For example, pyrazole ligands have been shown to enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. nih.gov Similarly, cobalt complexes with pyrazole ligands have been investigated as catalyst precursors for the oxidation of cyclohexane. researchgate.netunl.pt The ability to tune the electronic and steric properties of the pyrazole ligand by modifying the substituents, including the group derived from the dimethoxyethyl moiety, allows for the fine-tuning of the catalyst's performance for specific applications.

While direct applications of this compound in organocatalysis are not extensively documented, the pyrazole scaffold itself is a key component in the design of various organocatalysts. The acidic and basic sites within the pyrazole ring can be exploited to catalyze a range of organic transformations.

Contributions to Materials Chemistry and Functional Materials

The inherent electronic properties and structural versatility of pyrazole derivatives make them attractive candidates for the development of functional materials. chim.it The incorporation of the this compound moiety into larger molecular frameworks can lead to materials with tailored optical and electronic properties. nih.gov

Luminescent Properties and Aggregation-Induced Emission (AIE)

Many pyrazole derivatives exhibit interesting photophysical properties, including fluorescence. nih.govrsc.org A particularly noteworthy phenomenon is Aggregation-Induced Emission (AIE), where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.orgyoutube.com This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. acs.org

While specific studies on the AIE properties of this compound are limited, the pyrazole core is a known AIE-active scaffold. nih.govacs.org For instance, pyrazole-containing polymers have been shown to exhibit AIE, with their emission being useful for sensing applications. acs.org The introduction of bulky groups, which can be derived from the dimethoxyethyl functionality, can be a strategy to induce or enhance AIE by promoting specific packing arrangements in the solid state. rsc.org

Utilization in Dyes and Fluorescent Substances

The tunable electronic structure of pyrazoles allows for the design of dyes and fluorescent probes. nih.govnih.gov By modifying the substituents on the pyrazole ring, the absorption and emission wavelengths can be precisely controlled. The aldehyde functionality, accessible from the dimethoxyethyl group of this compound, can be used to conjugate the pyrazole core to other chromophores or fluorophores, leading to the creation of novel dyes with tailored properties. researchgate.net Pyrazole-based compounds have been investigated for their use as fluorescent sensors, for example, in detecting acidic environments. nih.gov

Potential in Organic Electronics

The development of organic electronic materials is a rapidly growing field, and pyrazole derivatives have shown promise in this area. nih.gov The ability of pyrazoles to participate in charge transfer processes makes them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The thermal stability and tunable electronic properties of pyrazole-based materials are advantageous for these applications. nih.gov For instance, N-acyl pyrazole derivatives, which can be synthesized through eco-friendly methods, have been identified as potential emitters for OLEDs. nih.gov

Future Research Directions and Emerging Paradigms in 5 2,2 Dimethoxyethyl 1h Pyrazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Functionalized Derivatives

The synthesis of pyrazole (B372694) derivatives has traditionally relied on methods that can be time-consuming and environmentally burdensome. mdpi.com A significant future direction lies in the development of green and sustainable synthetic protocols for creating functionalized derivatives of 5-(2,2-dimethoxyethyl)-1H-pyrazole. This aligns with the broader push in the chemical industry towards eco-friendly processes that minimize waste and energy consumption. mdpi.comresearchgate.net

Key areas of focus include:

Microwave- and Ultrasound-Assisted Synthesis: These techniques have been shown to accelerate reaction times, increase yields, and reduce solvent usage in the synthesis of other pyrazole compounds. mdpi.comrsc.org Applying these energy-efficient methods to the derivatization of this compound could offer significant advantages over conventional heating. ias.ac.in

Green Catalysis: The use of heterogeneous catalysts, biocatalysts, or green catalysts like ammonium chloride can lead to more sustainable processes. jetir.org Research into recyclable catalysts for the functionalization of the pyrazole ring is a promising avenue.

"On Water" Synthesis: Performing reactions in water as a solvent is a key aspect of green chemistry. Developing methodologies for the synthesis of this compound derivatives "on water" would eliminate the need for toxic organic solvents. rsc.org

Multicomponent Reactions (MCRs): MCRs offer an efficient way to build molecular complexity in a single step, improving atom economy and reducing waste. mdpi.comnih.gov Designing novel MCRs that incorporate the this compound scaffold could rapidly generate libraries of diverse derivatives for screening. nih.gov

MethodologyKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. ias.ac.inRapid functionalization of the pyrazole core (e.g., N-alkylation, C-H activation).
Ultrasound-Assisted SynthesisEco-friendly, shorter reaction times, milder conditions. ias.ac.inFormation of pyrazole derivatives under less harsh conditions, preserving sensitive functional groups.
Green CatalysisUse of reusable catalysts, reduced environmental impact. researchgate.netjetir.orgCatalytic C-C and C-N bond formation on the pyrazole ring.
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, rapid library generation. nih.govOne-pot synthesis of complex molecules incorporating the pyrazole scaffold for drug discovery.

Exploration of Unconventional Reactivity Pathways and Mechanistic Insights

A deeper understanding of the reactivity of the this compound scaffold is crucial for its strategic application. Future research should venture beyond traditional functionalization to explore unconventional reaction pathways. The pyrazole ring exhibits a unique reactivity pattern, with nucleophilic attacks often favored at the 3 and 5 positions and electrophilic substitutions at the C4 position. rsc.orgresearchgate.net

Emerging research areas include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Investigating selective C-H activation at the C3, C4, or side-chain positions of this compound would provide a more atom-economical route to novel derivatives.

Ring-Opening and Rearrangement Cascades: Recent studies on other pyrazoles have revealed unusual rearrangements and ring-opening/recyclization cascades, sometimes initiated by transient species like nitrenes. mdpi.com Probing the behavior of this compound under conditions that could generate such reactive intermediates may lead to the discovery of completely new molecular frameworks.

Mechanistic Studies: Detailed kinetic and mechanistic investigations are essential to understand and optimize pyrazole-forming reactions and subsequent functionalizations. rsc.orgresearchgate.net Such studies, combining experimental data with computational modeling, can elucidate rate-determining steps and the influence of substituents, paving the way for more rational reaction design. rsc.orgresearchgate.net For instance, understanding the mechanism of metal-mediated N-N bond formation could lead to novel synthetic routes. umn.edu

Advanced Computational Modeling, Machine Learning Integration, and Artificial Intelligence for Pyrazole Discovery

The integration of computational chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. eurasianjournals.comastrazeneca.com These in silico tools can significantly accelerate the design-synthesis-testing cycle for derivatives of this compound. eurasianjournals.com

Future directions in this domain involve:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net This allows for the prediction of molecular properties and the elucidation of reaction mechanisms at an atomic level. eurasianjournals.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of pyrazole derivatives, which is particularly useful for understanding their interactions with biological targets like enzymes or receptors. eurasianjournals.comnih.gov

Machine Learning (ML) and AI: ML models, including graph neural networks, can be trained on existing chemical data to predict the properties of novel compounds, such as their bioactivity or toxicity, even before they are synthesized. astrazeneca.comnih.gov This predictive power helps prioritize which derivatives of this compound are most promising for synthesis and testing, saving significant time and resources. astrazeneca.comresearchgate.net High-throughput virtual screening, powered by ML, can rapidly screen vast virtual libraries of pyrazole compounds to identify potential hits for specific applications, such as drug discovery. researchgate.net

Computational ToolPrimary FunctionApplication in Pyrazole Research
Density Functional Theory (DFT)Calculates electronic structure and predicts molecular properties. eurasianjournals.comUnderstanding reactivity, predicting spectra, and studying reaction mechanisms. researchgate.net
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules. eurasianjournals.comModeling protein-ligand interactions for drug design. nih.gov
Machine Learning (ML) / AILearns from data to make predictions on new inputs. astrazeneca.comPredicting bioactivity, ADME/Tox properties, and accelerating virtual screening. nih.govresearchgate.net

Design of Next-Generation Pyrazole-Based Scaffolds for Materials Science and Catalysis

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for functional materials and catalysts. mdpi.comrsc.org Future research should focus on leveraging the this compound scaffold to create novel systems with tailored properties.

Potential applications include:

Materials Science: Pyrazole derivatives have been investigated for their photophysical properties, leading to applications as fluorescent sensors and dyes. mdpi.com The this compound core could be incorporated into larger conjugated systems to develop new organic light-emitting diode (OLED) materials, sensors for specific ions, or advanced dyes. researchgate.net

Catalysis: Pyrazoles are excellent ligands for transition metals and have been used in various catalytic applications. mdpi.com Derivatives of this compound could be synthesized and evaluated as ligands in catalytic processes such as polymerization, oxidation, or cross-coupling reactions. researchgate.netresearchgate.net The dimethoxyethyl group offers additional coordination sites that could be exploited to fine-tune the catalyst's activity and selectivity.

Bridging Fundamental Research to Broader Applied Chemical Science Challenges

Ultimately, the goal of fundamental chemical research is to address broader societal challenges. The knowledge gained from studying this compound can be channeled into various applied fields. The pyrazole scaffold is a "biologically privileged" structure, found in numerous pharmaceuticals and agrochemicals. nih.govnih.gov

Key translational opportunities include:

Medicinal Chemistry: By applying the advanced synthetic and computational methods described above, new derivatives can be designed and synthesized as potential therapeutic agents for a wide range of diseases, including cancer, inflammation, and infectious diseases. orientjchem.orgnih.goveurekaselect.com The structural diversity achievable through modern synthetic methods allows for the fine-tuning of pharmacological profiles. eurasianjournals.com

Agrochemicals: Pyrazoles are a cornerstone of the modern agrochemical industry, with applications as fungicides, herbicides, and insecticides. researchgate.netmdpi.com Research into new functionalized derivatives of this compound could lead to the discovery of next-generation crop protection agents.

Chemical Biology: Functionalized pyrazoles can be developed as chemical probes to study biological processes, helping to elucidate the function of specific enzymes or signaling pathways.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile platform for innovation across the chemical sciences.

Q & A

Q. What are the common synthetic routes for 5-(2,2-dimethoxyethyl)-1H-pyrazole?

A widely used method involves cyclocondensation reactions. For example, hydrazides or hydrazines react with trifluoromethyl ketones (e.g., 4,6,6-trimethoxy-1,1,1-trifluorohex-3-en-2-one) in dry ethanol at 80°C for 20 hours. The solvent is removed under reduced pressure, yielding the product as an oil with high purity (90–98% yield). This method ensures efficient introduction of the dimethoxyethyl group .

Q. How can the structure of synthesized this compound be confirmed?

Structural confirmation typically employs spectroscopic techniques:

  • 1H and 13C NMR : To identify proton environments and carbon frameworks. For example, methyl groups in the dimethoxyethyl moiety appear as distinct singlet peaks in 1H NMR .
  • Mass spectrometry : To verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves tautomeric forms (if present) and confirms regiochemistry .

Q. What purification methods are effective for isolating this compound?

  • Vacuum drying : Removes residual solvents post-synthesis, particularly for oily products .
  • Column chromatography : Useful for separating regioisomers or byproducts using silica gel and polar/non-polar solvent systems .
  • Recrystallization : Applicable if the compound crystallizes in specific solvents (e.g., ethanol/water mixtures) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during synthesis of substituted pyrazoles?

Regioselectivity is controlled by:

  • Protecting groups : N-Tosylhydrazones direct cyclization to specific positions, as demonstrated in the synthesis of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate .
  • Reaction conditions : Polar solvents (e.g., DMF) and elevated temperatures favor kinetic vs. thermodynamic products .

Q. What analytical techniques resolve tautomerism in pyrazole derivatives?

  • X-ray crystallography : Directly visualizes tautomeric forms. For example, 3-(4-fluorophenyl)-1H-pyrazole and 5-(4-fluorophenyl)-1H-pyrazole coexist in the same crystal lattice .
  • VT-NMR (Variable Temperature NMR) : Monitors tautomeric equilibrium shifts with temperature.
  • DFT calculations : Predicts stability of tautomers and aligns with experimental data .

Q. How do cyclocondensation conditions affect yield and purity?

  • Solvent polarity : Dry ethanol minimizes side reactions (e.g., hydrolysis) compared to aqueous systems .
  • Temperature : Higher temperatures (80°C) accelerate cyclization but may degrade sensitive functional groups .
  • Catalysts : Acidic or basic conditions alter reaction pathways; for example, NaH in DMF promotes deprotonation for nucleophilic attacks .

Q. What strategies mitigate data contradictions from tautomerism in spectroscopic analysis?

  • Multi-technique validation : Combine NMR, IR, and X-ray data to cross-verify assignments .
  • Dynamic NMR : Captures tautomeric interconversion rates in solution .
  • Crystallographic snapshots : Provide definitive structural assignments, avoiding misinterpretation of averaged NMR signals .

Methodological Considerations

  • Synthetic Optimization : Tailor reaction conditions (solvent, temperature, catalysts) based on functional group sensitivity. For example, trifluoromethyl groups require anhydrous conditions to prevent hydrolysis .
  • Data Interpretation : Always correlate spectral data with crystallographic or computational models to resolve ambiguities, especially in tautomer-rich systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.